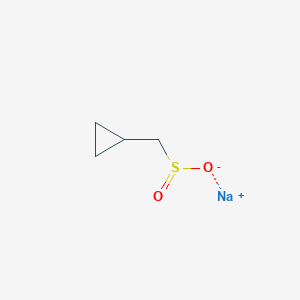Sodium cyclopropylmethanesulfinate
CAS No.: 1162683-66-0
Cat. No.: VC7703460
Molecular Formula: C4H7NaO2S
Molecular Weight: 142.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1162683-66-0 |
|---|---|
| Molecular Formula | C4H7NaO2S |
| Molecular Weight | 142.15 |
| IUPAC Name | sodium;cyclopropylmethanesulfinate |
| Standard InChI | InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | CMPMFPKRKZPWJW-UHFFFAOYSA-M |
| SMILES | C1CC1CS(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium cyclopropylmethanesulfinate (C₅H₇NaO₂S) consists of a cyclopropane ring fused to a methane group, which is further bonded to a sulfinate group (SO₂⁻) and a sodium counterion. The cyclopropane ring introduces significant steric strain, influencing the compound’s reactivity and stability. Key structural features include:
-
Molecular Formula: C₅H₇NaO₂S
-
Molecular Weight: 162.16 g/mol
-
Functional Groups: Cyclopropane (C₃H₅), sulfinate (SO₂⁻), and sodium ion (Na⁺) .
Comparative analysis with sodium methanesulfonate (CH₃SO₃Na), a structurally related compound, reveals differences in solubility and reactivity due to the cyclopropane group. For instance, sodium methanesulfonate has a density of 1.481 g/cm³ and a melting point of 17–19°C, whereas the cyclopropyl derivative likely exhibits altered physical properties owing to its strained ring system .
Synthesis and Production Pathways
The synthesis of sodium cyclopropylmethanesulfinate can be inferred from methods used for analogous sulfonates and sulfinates. A patented approach for converting sodium methanesulfonate to methanesulfonic acid involves reacting the sodium salt with hydrogen chloride in ethanol, catalyzed by cyclodextrin . Adapting this method, sodium cyclopropylmethanesulfinate could be synthesized via:
-
Sulfination of Cyclopropylmethane: Reaction of cyclopropylmethane with sulfur dioxide under controlled conditions to form the sulfinic acid.
-
Neutralization: Treatment with sodium hydroxide to yield the sodium sulfinate salt.
Key reaction parameters include temperature control (<60°C to prevent cyclopropane ring opening) and the use of aprotic solvents to avoid hydrolysis .
Physicochemical Properties
While experimental data specific to sodium cyclopropylmethanesulfinate is scarce, extrapolation from related compounds provides preliminary insights:
The cyclopropane ring’s strain may reduce thermal stability compared to linear sulfonates, necessitating inert storage conditions .
Applications in Pharmaceutical and Material Science
Role in Drug Design
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume